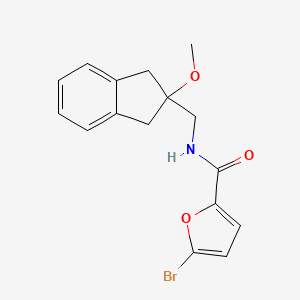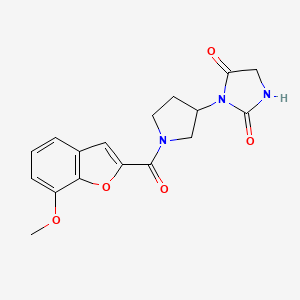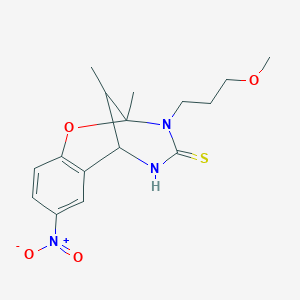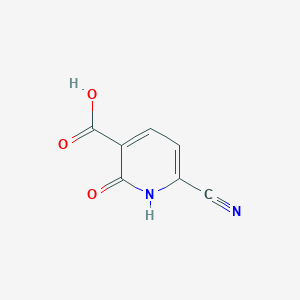![molecular formula C8H18Cl2N2O B2420166 [(2S)-4-Cyclopropylmorpholin-2-yl]methanamine;dihydrochloride CAS No. 2247088-01-1](/img/structure/B2420166.png)
[(2S)-4-Cyclopropylmorpholin-2-yl]methanamine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2S)-4-Cyclopropylmorpholin-2-yl]methanamine;dihydrochloride, also known as CPPene, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPPene is a selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death pathways.
Aplicaciones Científicas De Investigación
Novel Aryloxyethyl Derivatives
- Aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, which may be structurally similar to (2S)-4-Cyclopropylmorpholin-2-yl]methanamine, have been studied as biased agonists of serotonin 5-HT1A receptors. These compounds have been found to preferentially stimulate ERK1/2 phosphorylation and have shown potent antidepressant-like activity in preliminary in vivo studies (Sniecikowska et al., 2019).
Synthesis of Chlorinated Tetracyclic Compounds
- Research on the synthesis of chlorinated tetracyclic compounds, which include compounds like 1-(4,5-dichloro-9,10-dihydro-9,10-ethanoanthracen-11-yl)-N-methylmethanamine, has indicated significant antidepressant effects in mice (Karama et al., 2016).
Asymmetric Synthesis
- Asymmetric synthesis involving compounds like [(2S)-2-methylpiperidin-2-yl]methanamine demonstrates the chemical versatility of such structures in creating a variety of molecular configurations (Froelich et al., 1996).
Zinc(II) Complexes with Camphor-Based Iminopyridines
- Dichlorozinc complexes bearing camphor-based iminopyridines, which may include structural analogs of (2S)-4-Cyclopropylmorpholin-2-yl]methanamine, have been synthesized and characterized, showing potential in the field of polymer science (Kwon et al., 2015).
Synthesis and Anticonvulsant Activity
- Schiff bases of 3-aminomethyl pyridine, structurally related to (2S)-4-Cyclopropylmorpholin-2-yl]methanamine, have been synthesized and screened for anticonvulsant activity, showing significant protection in seizure models (Pandey & Srivastava, 2011).
Improved Synthesis of Antidepressants
- The synthesis process of sertraline hydrochloride, which includes structures similar to (2S)-4-Cyclopropylmorpholin-2-yl]methanamine, has been improved, indicating the compound's potential in pharmaceutical manufacturing (Vukics et al., 2002).
Propiedades
IUPAC Name |
[(2S)-4-cyclopropylmorpholin-2-yl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.2ClH/c9-5-8-6-10(3-4-11-8)7-1-2-7;;/h7-8H,1-6,9H2;2*1H/t8-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELKCKCVADQERZ-JZGIKJSDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCOC(C2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1N2CCO[C@H](C2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2S)-4-Cyclopropylmorpholin-2-yl]methanamine;dihydrochloride | |
CAS RN |
2247088-01-1 |
Source


|
| Record name | [(2S)-4-cyclopropylmorpholin-2-yl]methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-[4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]benzoate](/img/structure/B2420084.png)


![methyl 4-(9-ethoxy-4-thioxo-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-2-yl)benzoate](/img/no-structure.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2420092.png)
![4-((2-((Tert-butylthio)methyl)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2420093.png)
![(5-Chloro-2-methoxyphenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2420094.png)

![3-cinnamyl-9-(4-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2420096.png)


![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2420101.png)